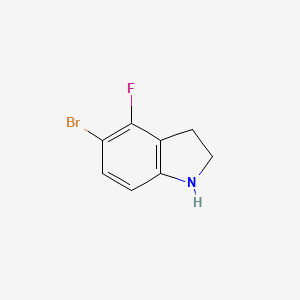

5-Bromo-4-fluoroindoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNNWZXFHIIJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Bromo 4 Fluoroindoline and Its Structural Analogs

Regioselective Bromination and Fluorination Methodologies in Indoline (B122111) Synthesis

Achieving the desired 5-bromo-4-fluoro substitution pattern on the indoline core requires highly regioselective halogenation methods. The synthesis can proceed by either introducing the halogens onto a pre-formed indoline or indole (B1671886) nucleus or by utilizing appropriately substituted precursors prior to cyclization.

Direct C-H fluorination and bromination of the indoline ring can be challenging due to the electron-rich nature of the aromatic system, which often leads to mixtures of isomers. Electrophilic fluorination of heteroaromatics is a known method, but controlling the position of introduction requires careful strategy. For instance, directing-group-assisted palladium catalysis has been employed for C-H fluorination, though this often requires elevated temperatures.

A more common strategy involves the functionalization of a pre-substituted benzene (B151609) ring that is later cyclized to form the indoline. For bromination, the regioselectivity can be controlled by the existing substituents. For example, the bromination of methyl indolyl-3-acetate at the C6 position was achieved by first introducing electron-withdrawing groups at the N1 and C8 positions to deactivate other sites. A similar strategy could be envisioned for a 4-fluoroaniline derivative, where the fluorine atom's electronic properties would direct the incoming electrophilic bromine. Enzymatic halogenation using flavin-dependent halogenases, such as the tryptophan 6-halogenase Thal, offers high regioselectivity for bromination and could be engineered for specific substrates.

Table 1: Selected Methodologies for Regioselective Halogenation

| Halogenation Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Electrophilic Bromination | Bromine in CCl4 | Requires directing/protecting groups for regiocontrol. |

| Enzymatic Bromination | Tryptophan 6-halogenase (Thal) | High regioselectivity for bromination of indole derivatives. |

Cyclization Reactions for the Formation of the Indoline Ring System

The construction of the bicyclic indoline core is a critical step in the synthesis of 5-bromo-4-fluoroindoline. Various cyclization strategies have been developed, with reductive cyclizations and transition-metal catalyzed cycloadditions being particularly prominent.

Reductive cyclization typically involves the reduction of a nitro group on an ortho-substituted styrene or a related precursor, followed by spontaneous or catalyzed cyclization of the resulting amine. This approach is powerful for creating the indoline scaffold from readily available aromatic feedstocks.

One common pathway involves the reduction of β-nitrostyrenes. Palladium-catalyzed reductive cyclization using carbon monoxide surrogates like phenyl formate has proven effective for indole synthesis, a method adaptable to indoline preparation. Another robust method uses iron powder in the presence of an acid, such as HCl or acetic acid, to reduce a nitro group and facilitate the cyclization cascade. This Fe/HCl system is advantageous for its low cost and environmental friendliness. This pathway has been successfully applied to substrates bearing electron-poor indole rings (containing halogens like fluoro, chloro, and bromo), which underwent smooth reductive cyclization to afford the desired products in excellent yields. A photo-induced reductive Heck cyclization offers a metal- and photocatalyst-free alternative, proceeding through radical intermediates under light irradiation.

Transition-metal catalysis provides a highly efficient and versatile toolkit for constructing the indoline ring. Palladium-catalyzed reactions are particularly well-developed for this purpose. One established route is the Sonogashira coupling of a 2-haloaniline with an alkyne, followed by an intramolecular cyclization.

Domino or cascade reactions initiated by transition metals offer an elegant approach to indoline synthesis. A highly efficient one-pot procedure based on a domino copper-catalyzed amidation/nucleophilic substitution has been developed. In this process, a substituted 2-iodophenethyl mesylate reacts with an amide in the presence of a copper catalyst to form the indoline ring in excellent yields. This strategy avoids the need to isolate intermediates and is highly modular. Similarly, palladium/norbornene cooperative catalysis, also known as the Catellani reaction, enables the vicinal difunctionalization of an aryl halide and its ortho-C─H bond, which can be harnessed for indoline synthesis.

Table 2: Comparison of Cyclization Strategies for Indoline Formation

| Strategy | Catalyst/Reagent | Precursor Type | Advantages |

|---|---|---|---|

| Reductive Cyclization | Fe/HCl | Ortho-nitroaryl derivative | Cost-effective, tolerant of halogens. |

| Reductive Cyclization | Pd/CO surrogate | β-nitrostyrene | Atom-efficient, mild conditions. |

| Domino Reaction | Cu(I) | 2-Iodophenethyl mesylate | One-pot procedure, high yields. |

Functional Group Interconversions and Derivatization of the this compound Core

The this compound core, once synthesized, serves as a versatile platform for further structural diversification. The bromine atom at the C-5 position is particularly useful as a synthetic handle for a wide range of functional group interconversions, most notably through transition-metal-catalyzed cross-coupling reactions.

The C-Br bond can be readily converted into C-C, C-N, and C-O bonds using methodologies such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, alkyl, amine, and alkyne moieties, significantly expanding the chemical space accessible from the parent indoline. Furthermore, the N-H group of the indoline can be functionalized through alkylation, acylation, or sulfonylation to introduce a variety of substituents that can modulate the molecule's properties. Direct C-H functionalization at other positions, such as C-7, has also been achieved using directing group-assisted, rhodium-catalyzed reactions, providing a route to complex, axially chiral biaryl structures.

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indolines. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key green strategies applicable to the synthesis of this compound and its analogs include the use of environmentally benign solvents like water or ethanol, the development of catalyst-free reactions, and the implementation of multicomponent reactions (MCRs). MCRs are particularly advantageous as they combine several starting materials in a single step, leading to high atom economy and reduced waste generation. Flow chemistry is another sustainable technique that has been used to improve the synthesis of indoline derivatives by enabling safe, continuous processing and reducing reaction times and waste.

Solvent-free reactions, often performed by adsorbing reagents onto a solid support or running the reaction neat, represent a significant step towards greener synthesis by eliminating solvent waste. These reactions can often be accelerated using microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapidly generating libraries of complex molecules. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. For instance, the Bischler indole synthesis has been adapted to a microwave-assisted, solvent-free protocol, providing 2-arylindoles in good yields. Similarly, microwave-assisted Friedel-Crafts acylation of 5-bromoindole has been performed under solvent-free conditions to produce 3-acyl derivatives. These methods are directly applicable to the synthesis and derivatization of the this compound scaffold, offering efficient and environmentally friendly alternatives to traditional methods.

Table 3: Green Synthetic Approaches to Indole/Indoline Synthesis

| Approach | Conditions | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reaction | Ethanol, no metal catalyst | High atom economy, mild conditions, benign solvent. | |

| Microwave-Assisted Synthesis | Solvent-free, solid support | Rapid reaction times, high yields, reduced waste. |

Metal-Free Catalysis in Indoline Formation

The development of synthetic methodologies that avoid the use of transition metals is a burgeoning area of chemical research, driven by the principles of green and sustainable chemistry. researchgate.net Metal-free catalytic systems offer significant advantages, including reduced cost, lower toxicity, and elimination of persistent metal residues in the final products, which is particularly crucial in medicinal chemistry. researchgate.netbohrium.com In the context of indoline synthesis, several innovative metal-free strategies have emerged, leveraging organocatalysis, iodine-mediated reactions, and photocatalysis to construct the indoline core. These approaches provide powerful alternatives to traditional metal-catalyzed cross-coupling and amination reactions for the synthesis of complex indolines, including halogenated analogs like this compound.

One of the prominent metal-free strategies involves the use of hypervalent iodine reagents. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been effectively used to mediate the intramolecular amidohydroxylation of N-alkenyl benzamides. acs.org This reaction proceeds through the PIFA-mediated formation of a reactive N-acylnitrenium ion, which is subsequently trapped intramolecularly by the olefin. acs.org A key advantage of this method is the concurrent difunctionalization of the alkene, which introduces a hydroxy group, providing a handle for further molecular elaboration. acs.org

Organocatalysis represents another cornerstone of metal-free indoline synthesis. Asymmetric synthesis of 2,3-disubstituted indolines has been achieved with high stereocontrol through an intramolecular Michael addition. rsc.orgrsc.org Researchers have demonstrated that primary amine catalysts derived from cinchona alkaloids can facilitate the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones to yield cis-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org By modifying the substrate, the same catalytic system can be tuned to produce the corresponding trans-isomers with high diastereoselectivity and enantioselectivity. rsc.org

Furthermore, advances in photocatalysis have opened new avenues for indoline formation under mild and environmentally benign conditions. mdpi.comnih.gov Metal-free organic photoredox catalysts can be employed for the dearomatization of indoles to access 2-substituted indolines. mdpi.com Another innovative approach involves a photocatalyzed decarboxylative radical arylation, which generates an alkyl radical that cyclizes to form the indoline ring. nih.gov This method is notable for its tolerance of a wide array of functional groups, including aryl halides, which are often incompatible with other catalytic systems. nih.gov

Electrochemical methods also contribute to the portfolio of metal-free strategies. An iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines allows for a switchable synthesis of either indoline or indole derivatives. organic-chemistry.orgorganic-chemistry.org This transformation leverages iodine as a mediator to facilitate the oxidative cyclization without the need for an external chemical oxidant. organic-chemistry.org

These metal-free methodologies, while demonstrated on various substituted precursors, lay a strategic foundation for the synthesis of this compound and its structural analogs. The application of these techniques to appropriately substituted anilines or indoles could provide efficient and sustainable routes to these valuable halogenated heterocyclic compounds.

Research Findings in Metal-Free Indoline Synthesis

The following table summarizes key findings from recent studies on metal-free catalytic strategies for indoline formation.

| Catalytic Strategy | Substrate Type | Catalyst/Key Reagent | Conditions | Product | Key Outcomes | Reference |

| Hypervalent Iodine | N-alkenyl benzamides | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Trifluoroethanol (TFEA), Room Temp. | 2-(hydroxymethyl)indolines | Efficient and rapid C-N bond formation with concurrent hydroxylation. | acs.org |

| Organocatalysis | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | Cinchona alkaloid-derived primary amine | 2-Nitrobenzoic acid, EtOAc, 0 °C | cis-2,3-disubstituted indolines | High yields, moderate diastereoselectivity, and excellent enantioselectivity (up to 99% ee). | rsc.orgrsc.org |

| Organocatalysis | (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones | Cinchona alkaloid-derived primary amine | 2-Nitrobenzoic acid, EtOAc, 0 °C | trans-2,3-disubstituted indolines | High yields and excellent diastereo- and enantioselectivities (up to 20:1 dr, 99% ee). | rsc.orgrsc.org |

| Photocatalysis | N-Boc Indoles | Phenanthrene (Phen) / 1,4-Dicyanobenzene (DCB) | Visible Light, Nucleophilic Solvent (e.g., MeOH) | 2-alkoxyindolines | Dearomative nucleophilic addition under mild, transition-metal-free conditions. | mdpi.com |

| Electrosynthesis | 2-vinyl anilines | Iodine (mediator) | Electrochemical cell, MeCN/H₂O | Indolines | Switchable synthesis of indolines or indoles via intramolecular C-H amination. | organic-chemistry.orgorganic-chemistry.org |

| Brønsted Acid | Indole derivatives | Chiral Phosphoric Acid | Hantzsch dihydropyridine (hydrogen source) | Chiral indolines | Efficient transfer hydrogenation with high enantioselectivities. | organic-chemistry.org |

Elucidation of Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoroindoline

Halogen-Directed Reactivity in Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in 5-bromo-4-fluoroindoline in substitution reactions is dictated by the electronic effects of the three substituents: the amino group, the bromine atom, and the fluorine atom. The amino group is a potent activating group and is ortho-, para-directing for electrophilic aromatic substitution. Conversely, the bromine and fluorine atoms are deactivating yet ortho-, para-directing.

In electrophilic aromatic substitution reactions, the positions for incoming electrophiles would be determined by the interplay of these directing effects. The strong activating effect of the amino group would likely dominate, directing electrophiles to the positions ortho and para to it. However, the steric hindrance and electronic deactivation from the adjacent fluorine and bromine atoms would significantly influence the regioselectivity. It is plausible that substitution at the C7 position would be favored due to activation from the amino group and relatively lower steric hindrance compared to the C6 position, which is flanked by the bulky bromine atom.

Nucleophilic aromatic substitution on this compound is anticipated to be challenging due to the electron-rich nature of the aromatic ring, a consequence of the amino group's electron-donating character. However, the presence of the electron-withdrawing fluorine and bromine atoms could facilitate nucleophilic attack under forcing conditions, particularly at the positions they occupy. The relative leaving group ability (Br > F) suggests that substitution of the bromine atom would be more facile than that of the fluorine atom.

Cross-Coupling Methodologies for Further Functionalization (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the C5 position of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organohalide, is a highly effective method for introducing new aryl, heteroaryl, or vinyl groups at the C5 position. A typical reaction would involve treating this compound with a boronic acid or ester in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields, and to be compatible with the potentially sensitive indoline (B122111) core.

Similarly, the Sonogashira coupling would enable the installation of an alkyne moiety at the C5 position. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl bromide with a terminal alkyne. The resulting 5-alkynyl-4-fluoroindoline could serve as a valuable intermediate for further synthetic transformations.

Below is a hypothetical data table illustrating the potential outcomes of such cross-coupling reactions.

| Entry | Coupling Partner | Reaction Type | Catalyst System | Product |

| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Fluoro-5-phenylindoline |

| 2 | 2-Thiopheneboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂, Na₂CO₃ | 4-Fluoro-5-(thiophen-2-yl)indoline |

| 3 | Ethynylbenzene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Fluoro-5-(phenylethynyl)indoline |

| 4 | Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, i-Pr₂NH | 4-Fluoro-5-((trimethylsilyl)ethynyl)indoline |

Stereoselective Transformations and Chiral Indoline Derivatives

The indoline core of this compound can be a target for stereoselective transformations to generate chiral derivatives, which are of significant interest in medicinal chemistry. Asymmetric synthesis methodologies could be employed to introduce chirality at the C2 and/or C3 positions of the indoline ring.

For instance, enantioselective reduction of a corresponding 5-bromo-4-fluoroindole precursor could yield chiral this compound. Alternatively, functionalization of the N-H bond followed by stereoselective reactions on the five-membered ring could be envisioned. The development of chiral catalysts that can control the stereochemical outcome of reactions involving the indoline scaffold is an active area of research. The synthesis of enantiomerically pure this compound derivatives would be crucial for the investigation of their biological activities, as different enantiomers often exhibit distinct pharmacological profiles.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms governing the transformations of this compound would require detailed kinetic and spectroscopic studies. For electrophilic substitution reactions, kinetic studies could determine the reaction rates and activation parameters, providing insights into the transition state of the rate-determining step. The influence of the substituents on the reaction rate could be quantified by comparing the reactivity of this compound with that of unsubstituted indoline and other substituted derivatives.

Sophisticated Spectroscopic and Chromatographic Characterization of 5 Bromo 4 Fluoroindoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For derivatives of 5-Bromo-4-fluoroindoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton, carbon, and fluorine signals unambiguously.

The ¹H NMR spectrum of an indoline (B122111) derivative provides crucial information about the number of different types of protons and their neighboring environments. In a typical this compound scaffold, the aliphatic protons on the five-membered ring (at C2 and C3) would exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene protons at C2 and C3 would likely appear as triplets if coupled to each other, typically in the range of 3.0-4.0 ppm. The aromatic protons on the benzene (B151609) ring would resonate in the downfield region, generally between 6.5 and 7.5 ppm. The specific chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In this compound, the aliphatic carbons (C2 and C3) would be expected to resonate in the upfield region (e.g., 25-55 ppm), while the aromatic carbons would appear in the downfield region (e.g., 110-150 ppm). The carbons directly attached to the electronegative fluorine (C4) and bromine (C5) atoms would show characteristic shifts, with the C-F bond often leading to a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | 3.0 - 3.5 (t) | 45 - 55 |

| H-3 | 3.5 - 4.0 (t) | 25 - 35 |

| H-6 | 6.8 - 7.2 (d) | 115 - 125 |

| H-7 | 6.5 - 6.9 (d) | 110 - 120 |

| C-3a | - | 140 - 150 |

| C-4 | - | 150 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-5 | - | 100 - 110 |

| C-6 | - | 120 - 130 |

| C-7 | - | 110 - 120 |

| C-7a | - | 145 - 155 |

Note: The expected chemical shifts and coupling constants are estimations based on general principles and data for similar structures. Actual values may vary depending on the solvent and other substituents present in the molecule.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for characterizing this compound derivatives. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR detection. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is expected to be in the range of -100 to -140 ppm relative to a standard such as CFCl₃. wikipedia.org

Furthermore, the fluorine nucleus will couple with nearby protons and carbons, providing valuable structural information. For instance, coupling between the fluorine at C4 and the proton at C3 (a four-bond coupling, ⁴JFH) and the proton at C6 (a three-bond coupling, ³JFH) would be expected. These coupling constants are typically in the range of 1-10 Hz and can be observed in both the ¹H and ¹⁹F NMR spectra.

To definitively assign all the NMR signals and elucidate the complete structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the protons on C2 and C3, and between adjacent aromatic protons (e.g., H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.2 ppm would correlate with the carbon signal at ~50 ppm, confirming their assignment to C2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons on C2 would show correlations to C3, C3a, and C7a, helping to confirm the connectivity of the five-membered ring to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This is valuable for determining the stereochemistry and conformation of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound derivatives can be achieved.

Advanced Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For halogenated compounds like this compound, advanced MS techniques are instrumental.

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, the molecular formula is C₈H₇BrFN. HRMS can distinguish this formula from other possible combinations of atoms that might have a similar nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by two mass units for any bromine-containing fragment.

| Ion | Calculated Exact Mass (m/z) | Observed Isotopic Pattern |

| [C₈H₇⁷⁹BrFN]⁺ | 214.9770 | M |

| [C₈H₇⁸¹BrFN]⁺ | 216.9750 | M+2 (approx. 1:1 ratio with M) |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For indole (B1671886) derivatives, characteristic fragmentation patterns often involve the cleavage of the five-membered ring. scirp.org

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon fragmentation, several characteristic losses could be anticipated:

Loss of HBr: A common fragmentation pathway for bromo-aromatic compounds.

Loss of HF: Possible, but generally less favorable than HBr loss.

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the five-membered ring could lead to the loss of ethene (C₂H₄), which is a characteristic fragmentation for indoline structures.

Loss of a bromine radical (•Br): This would result in a radical cation.

By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be confirmed, providing an additional layer of structural verification that is complementary to the data obtained from NMR spectroscopy. The study of these fragmentation pathways is crucial for the structural characterization of novel this compound derivatives and for differentiating between isomers. scirp.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. In the context of this compound and its derivatives, IR spectra provide valuable insights into their molecular structure. The presence of the indoline core is characterized by specific vibrational frequencies. The N-H stretching vibration of the secondary amine in the indoline ring typically appears as a sharp to broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ groups in the five-membered ring are found at approximately 2850-2960 cm⁻¹. acs.org

The substitution pattern on the aromatic ring also gives rise to characteristic absorption bands. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹. The C-F stretching vibration, on the other hand, appears at a higher frequency, generally in the range of 1000-1400 cm⁻¹, and can sometimes be coupled with other vibrations, making its assignment complex. The C=C stretching vibrations of the benzene ring are expected to produce bands in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound derivatives is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the indoline ring. For instance, halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their electronic effects. In many substituted indoline spiropyrans, the spiroform exhibits absorption maxima in the UV region, often between 325-409 nm. mdpi.com

Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Fluoride | C-F Stretch | 1000 - 1400 |

| Aryl Bromide | C-Br Stretch | 500 - 600 |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound, particularly those with stereogenic centers, single-crystal X-ray diffraction analysis is the definitive method for elucidating their solid-state conformation and packing.

The structural analysis of a related compound, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, showcases the power of this technique. eurjchem.comresearchgate.net The crystal structure was solved by direct methods and refined by full-matrix least-squares procedures, revealing detailed information about the molecular geometry and intermolecular interactions. eurjchem.comresearchgate.net Such studies are critical for understanding structure-activity relationships and for the rational design of new molecules.

In a typical crystallographic study of an indoline derivative, the analysis would reveal the planarity of the aromatic ring and the conformation of the five-membered heterocyclic ring. The positions of the bromine and fluorine substituents on the benzene ring would be unequivocally determined, confirming the regiochemistry of the synthesis. Furthermore, the crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and π-π stacking, which dictate the supramolecular architecture. eurjchem.comresearchgate.net

Table 2: Example Crystallographic Data for a 5-Bromospiroindoline Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

| T (K) | 149.99(10) |

Data obtained for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. eurjchem.comresearchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the purification and analysis of this compound and its derivatives, ensuring their chemical purity and, when applicable, separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and commonly employed methods.

HPLC is widely used for the purity assessment of non-volatile and thermally labile compounds. For halogenated aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and the peak area is proportional to its concentration, allowing for quantitative analysis of purity. The separation of halogenated benzenes can be influenced by halogen–π interactions with the stationary phase. nih.govrsc.org

For volatile derivatives of this compound, GC-MS can be employed. In this technique, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification and confirming the structure.

Enantiomeric separation of chiral indoline derivatives is a critical step in many applications. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for this purpose. The CSP interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Table 3: Example HPLC Conditions for Analysis of a Halogenated Indole Compound

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV |

| Application | Analysis of 5-Bromo-7-azaindole |

This is an example method for a related halogenated indole compound and may require optimization for this compound. sielc.com

Computational Chemistry and Molecular Modeling of 5 Bromo 4 Fluoroindoline

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, which together determine the reactivity of a compound. For halogenated indoline (B122111) derivatives, DFT provides a theoretical framework to understand how the substituents (bromo and fluoro groups) influence the electron distribution and chemical behavior of the indoline scaffold acs.orgresearchgate.netresearchgate.netdntb.gov.uaasianpubs.orgchemrxiv.org. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost asianpubs.org.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability researchgate.net.

A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates higher polarizability and a greater ease of undergoing chemical reactions. For 5-Bromo-4-fluoroindoline, DFT calculations would determine the energies of these orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the electron-donating capability. |

| LUMO Energy | -1.2 | Indicates the electron-accepting capability. |

| Energy Gap (ΔE) | 5.3 | Correlates with chemical reactivity and stability. |

Note: The values presented are hypothetical examples to illustrate the typical output of DFT calculations for a molecule like this compound.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting reaction sites. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential researchgate.net.

For this compound, an MEP map would reveal the influence of the electronegative fluorine and bromine atoms, as well as the nitrogen atom of the indoline ring, on the charge distribution. Regions of negative potential would likely be concentrated around the fluorine and nitrogen atoms, making them sites for hydrogen bonding and electrophilic interaction. The analysis of charge distribution provides a quantitative measure of the partial charges on each atom, further clarifying the molecule's polarity and its potential interaction with other polar molecules or biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of a molecule and the influence of its environment, such as the solvent.

For this compound, MD simulations can explore its accessible conformations, identifying the most stable (lowest energy) shapes the molecule can adopt. This is crucial because a molecule's conformation often dictates its biological activity. The simulations can also model how the molecule interacts with solvent molecules, such as water, providing insights into its solubility and the stability of different conformers in an aqueous environment. When studying the interaction between a ligand and a protein, MD simulations can assess the stability of the binding pose obtained from docking studies, showing how the ligand and protein adapt to each other over time chemrxiv.org.

In Silico Prediction of Biological Activities and Target Interactions

Computational methods are widely used in drug discovery to predict the biological activity of new compounds and to understand their interactions with biological targets. These in silico approaches allow for the rapid screening of large numbers of molecules and help prioritize candidates for experimental testing.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.govtandfonline.comacs.org. The primary goal of docking is to predict the binding mode and affinity, often expressed as a binding energy score. A lower binding energy generally indicates a more stable and favorable interaction.

Indole (B1671886) and indoline scaffolds are present in numerous compounds with diverse biological activities, including antimicrobial and enzyme inhibitory effects frontiersin.orgmdpi.com. For this compound, molecular docking could be used to screen it against various known protein targets to hypothesize its potential biological functions. For example, docking it into the active site of bacterial enzymes like DNA gyrase or viral enzymes could suggest potential antimicrobial or antiviral activities. The docking results would provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the target protein acs.orgfrontiersin.org.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase | -8.2 | ASP-150 | Hydrogen Bond |

| LEU-88 | Hydrophobic | ||

| PHE-148 | π-π Stacking |

Note: This table is for illustrative purposes only and represents the type of data generated from a molecular docking study.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. These features may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore modeling can be used in two primary ways. A ligand-based model can be developed from a set of known active molecules to identify their common chemical features. Alternatively, a structure-based model can be generated from the active site of a protein. Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new molecules that possess the necessary features for activity and are therefore potential candidates for further investigation. For the indoline scaffold, a pharmacophore model could be constructed based on known active indoline-containing drugs to screen for novel derivatives, like this compound, that might exhibit similar or improved biological activities.

Lack of Specific Research Data on this compound Derivatives Precludes Article Generation

Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the pharmacological and biological activities of derivatives of the chemical compound “this compound.” Despite targeted searches for information pertaining to its antineoplastic, antimicrobial, antibacterial, and antifungal properties, as well as specific mechanisms of action, no dedicated studies or detailed findings for this particular class of compounds could be identified.

The initial research strategy focused on sourcing information for each section and subsection of the provided outline, including cytotoxicity studies, target-specific inhibition, synergistic effects with other agents, efficacy against drug-resistant pathogens, and biofilm inhibition. However, the search results consistently yielded information on related but structurally distinct compounds. These included derivatives of 4-fluoroindoline, 5-bromoindole, and other halogenated indoles.

While the broader category of halogenated indoles and their derivatives has been the subject of various pharmacological studies, demonstrating a range of biological activities, this information does not directly address the specific molecular scaffold of this compound. Adhering to the strict instructions to focus solely on the chemical compound “this compound” and its derivatives, it is not possible to generate a scientifically accurate and informative article as requested.

The absence of specific data for this compound derivatives in the reviewed literature prevents a detailed exploration of their pharmacological and biological research as outlined. Therefore, the generation of the requested article cannot be completed at this time. Further research into this specific class of compounds would be necessary for such an article to be written.

Pharmacological and Biological Research of 5 Bromo 4 Fluoroindoline Derivatives

Antiviral Efficacy and Viral Replication Pathway Modulation

Derivatives of 5-bromo-4-fluoroindoline have emerged as a promising class of compounds in the search for novel antiviral agents. Research has demonstrated their efficacy against a range of viruses, primarily through the modulation of viral replication pathways.

Notably, derivatives of 5-fluoro-1H-indole-2,3-dione have shown significant activity against several viruses. For instance, certain thiosemicarbazone derivatives of this scaffold have been found to be effective against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus. nih.gov Molecular modeling studies suggest that these compounds may exert their antiviral effect by binding to viral glycoproteins, which are crucial for viral entry into host cells. nih.gov

Furthermore, a derivative of 5-fluoro-2-oxindole has been reported to inhibit the replication of the influenza virus. The mechanism of action for this compound involves the suppression of the autophagy pathway, a cellular process that some viruses hijack for their own replication. By interfering with this pathway, the compound effectively hinders the virus's ability to multiply.

The antiviral activity of these derivatives is often influenced by the nature and position of substituents on the indoline (B122111) core. For example, in the case of the 5-fluoro-1H-indole-2,3-dione thiosemicarbazones, the substituents on the phenylthiosemicarbazone moiety play a critical role in determining the antiviral spectrum and potency. nih.gov

Table 1: Antiviral Activity of Selected 5-Fluoro-1H-indole-2,3-dione Derivatives

| Compound ID | Virus | Activity | Putative Mechanism of Action |

| Derivative A | HSV-1, HSV-2 | Active | Binding to viral glycoproteins |

| Derivative B | Coxsackie B4 | Active | Binding to viral glycoproteins |

| Derivative C | Influenza Virus | Active | Suppression of autophagy pathway |

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition Studies

The anti-inflammatory potential of this compound derivatives has been a significant area of investigation. These compounds have been shown to interfere with key inflammatory pathways, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes.

Brominated indoles, such as 5-bromoisatin, have demonstrated notable anti-inflammatory effects. Their mechanism of action is believed to involve the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNFα) production. mdpi.com This inhibition is likely mediated through the suppression of nuclear factor-kappa B (NFκB) translocation, a critical step in the inflammatory response. mdpi.com

A primary mechanism by which many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.govresearchgate.netnih.govacs.org Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. nih.govresearchgate.netresearchgate.net

Several studies have highlighted the potential of indole (B1671886) derivatives as selective COX-2 inhibitors. nih.govresearchgate.netnih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of the COX-2 enzyme. nih.govresearchgate.net The anti-inflammatory activity of these derivatives is often attributed to their ability to fit into the COX-2 active site and interact with key amino acid residues, thereby blocking the conversion of arachidonic acid to prostaglandins. nih.gov

Table 2: Anti-inflammatory Activity and COX Inhibition by Indole Derivatives

| Compound Type | Inflammatory Mediator Inhibition | COX Inhibition | Probable Mechanism |

| Brominated Indoles (e.g., 5-bromoisatin) | ↓ NO, ↓ PGE2, ↓ TNFα | Not specified | Inhibition of NFκB translocation mdpi.com |

| Various Indole Derivatives | Not specified | Selective COX-2 Inhibition | Binding to the active site of COX-2 enzyme nih.govresearchgate.netnih.gov |

Central Nervous System (CNS) Applications and Receptor Binding Affinity (e.g., Serotonin Receptors)

Derivatives of this compound have shown potential for applications in the central nervous system (CNS), primarily due to their ability to interact with various neurotransmitter receptors, with a significant focus on serotonin receptors. The serotonin system is implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis, making its receptors attractive targets for drug development.

The halogenation of the indole ring, including the incorporation of bromine and fluorine atoms, has been found to be a critical determinant of binding affinity and selectivity for serotonin receptors. nih.gov Specifically, research has highlighted the importance of such substitutions for achieving high affinity for the 5-HT2A and 5-HT2C receptor subtypes. nih.gov

Structure-activity relationship (SAR) studies on various indole derivatives have revealed that the nature and position of the halogen substituent can significantly influence the binding profile. For instance, certain 5-bromoindole derivatives have demonstrated potent binding to 5-HT2A receptors. nih.gov The affinity of these compounds for serotonin receptors suggests their potential utility in the treatment of various neuropsychiatric disorders where the serotonergic system is dysregulated.

The development of ligands with high selectivity for specific serotonin receptor subtypes is a key objective in CNS drug discovery, as it can lead to more targeted therapeutic effects with fewer side effects. The unique electronic and steric properties conferred by the bromo and fluoro substituents on the indoline core appear to be advantageous in achieving this selectivity.

Table 3: Serotonin Receptor Binding Affinity of Halogenated Indole Derivatives

| Compound Type | Target Receptor(s) | Key Structural Feature for Affinity | Potential CNS Application |

| Halogenated Indole Derivatives | 5-HT2A, 5-HT2C | Bromo and fluoro substitutions on the indole ring nih.gov | Treatment of neuropsychiatric disorders |

| 5-Bromoindole Derivatives | 5-HT2A | 5-bromo substitution nih.gov | Modulation of serotonergic neurotransmission |

Modulation of Epigenetic Regulators (e.g., Sirtuin Activation)

The modulation of epigenetic regulators, particularly sirtuins, represents an exciting frontier in therapeutic development. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including aging, metabolism, and inflammation. The activation of certain sirtuins, such as SIRT1, is considered a promising strategy for the treatment of age-related diseases.

While the direct activation of sirtuins by this compound derivatives is an area of ongoing investigation, the broader class of indole-containing compounds has been explored for its interaction with these epigenetic regulators. Both natural and synthetic compounds, known as sirtuin-activating compounds (STACs), have been identified. mdpi.comnih.govnih.govmdpi.com Resveratrol, a natural polyphenol, is a well-known SIRT1 activator. nih.govmdpi.com

Synthetic efforts have focused on developing novel STACs with improved potency and drug-like properties. mdpi.comnih.govmdpi.com While some indole derivatives have been investigated as SIRT1 inhibitors, the versatility of the indole scaffold suggests that it could also be a valuable template for the design of sirtuin activators. nih.gov The development of synthetic STACs often involves the creation of molecules that can allosterically activate the sirtuin enzyme, leading to enhanced catalytic activity.

The potential for this compound derivatives to act as sirtuin modulators warrants further exploration. The unique substitution pattern of this core structure could offer novel interactions with the sirtuin active site or allosteric binding pockets, potentially leading to the discovery of a new class of STACs.

Table 4: Overview of Sirtuin-Activating Compounds (STACs)

| Compound Class | Example(s) | Target Sirtuin(s) | Therapeutic Potential |

| Natural Polyphenols | Resveratrol | SIRT1 | Age-related diseases, metabolic disorders nih.govmdpi.com |

| Synthetic STACs | Various scaffolds | SIRT1, other sirtuins | Improved potency and selectivity mdpi.comnih.govmdpi.com |

| Indole Derivatives | Under investigation | Potential for SIRT1 activation | Novel therapeutic agents |

Advanced Materials Science and Agrochemical Research with 5 Bromo 4 Fluoroindoline

Applications in Organic Electronics and Optoelectronic Devices

Research into indoline-based compounds for organic electronics is an active area. These molecules can serve as building blocks for organic semiconductors, which are crucial components in a variety of electronic and optoelectronic devices. The electronic properties of these materials can be fine-tuned through chemical modifications, such as halogenation.

Organic Semiconductor Development

The development of novel organic semiconductors is a key focus in materials science. Indoline (B122111) derivatives are explored for their potential as hole-transporting or electron-transporting materials. The introduction of bromine and fluorine atoms, as in 5-Bromo-4-fluoroindoline, could theoretically influence the material's electronic energy levels, charge carrier mobility, and stability. However, specific studies detailing the synthesis and characterization of organic semiconductors derived from this compound are not available in the reviewed literature.

Light-Emitting Diode (LED) and Dye-Sensitized Solar Cell (DSSC) Components

Indoline-based dyes have been investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong absorption in the visible spectrum and good charge transfer properties. The specific substitution pattern of this compound could potentially be leveraged in the design of new dyes. Similarly, in the field of Organic Light-Emitting Diodes (OLEDs), indoline derivatives can be incorporated into emissive or charge-transport layers. Nevertheless, there are no specific reports of this compound being used as a precursor or component in the fabrication of OLEDs or DSSCs.

Development of Fluorescent Probes and Bioimaging Agents

The indole (B1671886) and indoline scaffolds are popular choices for the design of fluorescent probes due to their inherent fluorescence and the relative ease with which they can be functionalized. These probes are valuable tools for bioimaging, allowing for the visualization of biological processes in real-time. The substitution of the indoline ring with electron-withdrawing or electron-donating groups, including halogens, can modulate the photophysical properties of the resulting fluorophore. While the general principle suggests that a 5-bromo-4-fluoro substitution pattern could lead to interesting fluorescent properties, there is no published research on the development of fluorescent probes or bioimaging agents specifically derived from this compound.

Future Prospects and Interdisciplinary Research Directions for 5 Bromo 4 Fluoroindoline

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The convergence of artificial intelligence (AI) and drug discovery offers a paradigm shift in how new medicines are developed, moving from serendipitous discovery to rational design. For 5-Bromo-4-fluoroindoline, AI and machine learning (ML) can significantly accelerate the identification and optimization of its derivatives as potential drug candidates.

Machine learning algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the therapeutic potential of novel this compound derivatives. nih.gov These models can perform virtual screening of large compound libraries, identifying molecules with a high probability of interacting with specific biological targets. nih.gov This in silico approach can drastically reduce the time and cost associated with traditional high-throughput screening.

| AI/ML Application | Potential Impact on this compound Research |

| Virtual Screening | Rapidly identify derivatives with high binding affinity to therapeutic targets. |

| De Novo Drug Design | Generate novel molecules with optimized efficacy and safety profiles. nih.gov |

| ADMET Prediction | Forecast the absorption, distribution, metabolism, excretion, and toxicity of new compounds. nih.gov |

| Synthetic Route Prediction | Assess the manufacturability and suggest efficient synthesis pathways for novel derivatives. drugtargetreview.com |

Nanotechnology-Enabled Delivery Systems for this compound Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Nanotechnology offers a suite of tools to enhance the delivery of therapeutic agents, and these can be leveraged for derivatives of this compound. nih.gov

Nano-delivery systems, such as liposomes and polymeric nanoparticles, can encapsulate drug molecules, protecting them from premature degradation and improving their solubility and bioavailability. mdpi.comnih.gov For derivatives of this compound that may exhibit poor water solubility, encapsulation in nanocarriers could be a viable strategy to enable effective administration.

Moreover, nanoparticles can be engineered for targeted drug delivery. By functionalizing the surface of nanoparticles with ligands that bind to specific receptors on diseased cells, it is possible to achieve site-specific drug release, thereby increasing therapeutic efficacy and minimizing off-target side effects. nih.gov This is particularly relevant for potent compounds where systemic exposure needs to be limited.

| Nanocarrier Type | Potential Advantages for this compound Derivatives |

| Liposomes | Biocompatible and can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com |

| Polymeric Nanoparticles | Offer controlled release profiles and can be functionalized for targeted delivery. |

| Carbon Nanotubes | High surface area for drug loading and potential for thermal- and photo-induced drug release. |

| Inorganic Nanoparticles | Unique magnetic and optical properties for theranostic applications. nih.gov |

Exploration of Novel Bioactive Scaffolds Derived from this compound

The this compound core represents a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The bromine and fluorine atoms provide handles for further chemical modifications, allowing for the exploration of a vast chemical space. The development of novel bioactive scaffolds from this starting material could lead to the discovery of compounds with unique biological activities. nih.gov

By employing various synthetic methodologies, the indoline (B122111) ring can be functionalized at different positions, and the core structure can be elaborated to create more complex molecular architectures. These new scaffolds can then be screened against a panel of biological targets to identify novel therapeutic applications. For instance, derivatives could be designed to have applications in tissue engineering, where bioactive scaffolds can promote cell growth and differentiation. nih.gov

The exploration of these novel scaffolds can be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design molecules with desired properties. This approach, combining synthetic chemistry with computational biology, can accelerate the discovery of new lead compounds for various diseases.

| Synthetic Strategy | Potential Outcome |

| Functionalization of the Indoline Ring | Introduction of new pharmacophores to modulate biological activity. |

| Ring Expansion/Contraction | Creation of novel heterocyclic systems with unique 3D structures. |

| Hybrid Molecule Synthesis | Combination with other known bioactive moieties to achieve synergistic effects. |

Sustainable Manufacturing and Eco-Friendly Synthesis Development

The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to minimize the environmental impact of drug manufacturing. Developing sustainable and eco-friendly synthesis routes for this compound and its derivatives is a crucial area of future research.

This involves the use of less hazardous solvents, renewable starting materials, and catalytic reactions that reduce waste generation. wipo.int Flow chemistry techniques can also be employed to improve reaction efficiency and safety. epa.gov An environmentally friendly synthesis not only reduces the ecological footprint but can also lead to more cost-effective and scalable manufacturing processes. wipo.int

For instance, traditional bromination reactions often use harsh reagents. Research into cleaner bromination methods or alternative synthetic pathways that avoid the use of elemental bromine would be a significant step towards a more sustainable process. patsnap.com

| Green Chemistry Principle | Application in the Synthesis of this compound Derivatives |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. wipo.int |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

Personalized Medicine Approaches Utilizing this compound Derivatives

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. Pharmacogenomics is the study of how genes affect a person's response to drugs and is a cornerstone of personalized medicine. cambridge.org For future therapeutic agents derived from this compound, a personalized medicine approach could optimize treatment outcomes.

By identifying genetic biomarkers that predict a patient's response to a particular drug, clinicians can select the most effective treatment and dosage, while minimizing the risk of adverse drug reactions. nih.gov This is particularly important for potent drugs, such as those used in cancer chemotherapy.

For any this compound derivative that progresses to clinical trials, concurrent research into its pharmacogenomics will be essential. This could involve genome-wide association studies (GWAS) to identify genetic variations associated with drug efficacy and toxicity. scispace.com The ultimate goal is to develop companion diagnostics that can guide the clinical use of these novel therapeutics.

| Pharmacogenomic Approach | Relevance to this compound Derivatives |

| Biomarker Discovery | Identify genetic markers that predict patient response to treatment. nih.gov |

| Dose Optimization | Tailor drug dosage based on an individual's genetic profile to maximize efficacy and minimize toxicity. |

| Prevention of Adverse Drug Reactions | Identify patients at high risk of side effects before starting treatment. |

Q & A

Q. What are the standard synthetic routes for 5-Bromo-4-fluoroindoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For bromo-fluoro indoline derivatives, bromination of a fluorinated indoline precursor using reagents like N-bromosuccinimide (NBS) under controlled temperatures (20–30°C) is common. Evidence from structurally similar compounds (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) suggests that steric and electronic effects from the fluorine substituent may require extended reaction times (≥12 hours) to achieve optimal yields .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm substitution patterns and absence of byproducts.

- HPLC : Purity assessment (>98%) using reverse-phase columns and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHBrFN: theoretical 231.97 g/mol) .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Degradation : Test buffers at pH 4–10 (e.g., acetate, phosphate) at 25°C. Fluorinated indolines often show instability in alkaline conditions due to dehalogenation .

- Thermal Stability : Conduct accelerated aging at 40–60°C for 1–4 weeks. Monitor via HPLC for degradation products like de-brominated or oxidized species .

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photolytic cleavage of the C-Br bond .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Multi-Technique Validation : Cross-validate NMR assignments with DEPT and 2D-COSY experiments. For MS anomalies (e.g., isotopic patterns), use high-resolution instruments to distinguish between molecular ions and adducts .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) to confirm regioisomeric structures .

- Synthetic Controls : Prepare reference standards of potential byproducts (e.g., 5-Fluoroindoline) to match retention times or spectral features .

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

- Methodological Answer :

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive NH sites during cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .

- Catalytic Systems : Screen Pd/XPhos catalysts for C-Br activation, balancing steric hindrance from the fluorine substituent. Evidence from 5-Bromo-4-methylpyridin-2-amine suggests ligand choice (e.g., SPhos) improves coupling efficiency .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (0°C vs. reflux) to favor mono- vs. di-functionalization .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes, as halogenated indolines often exhibit rapid metabolism .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 5-Bromo-4-chloroindoline) to isolate fluorine-specific effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.